N-(1-Adamantyl)-5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furamide
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Overview
Description
N-(1-Adamantyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide is a complex organic compound that features a unique structure combining adamantane, pyrazole, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe nitro group is then introduced via nitration under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Amino derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
N-(1-Adamantyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Adamantyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the inhibition of key enzymes and disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-Adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-1H-pyrazol-1-yl}acetamide
- N-[1-(1-Adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide
Uniqueness
N-(1-Adamantyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the nitro-pyrazole moiety contributes to its reactivity and potential biological activity .
Properties
Molecular Formula |
C19H22N4O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H22N4O4/c24-18(21-19-6-12-3-13(7-19)5-14(4-12)8-19)17-2-1-16(27-17)11-22-10-15(9-20-22)23(25)26/h1-2,9-10,12-14H,3-8,11H2,(H,21,24) |
InChI Key |
QLUUBYXTQMZXED-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(O4)CN5C=C(C=N5)[N+](=O)[O-] |
Origin of Product |
United States |
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